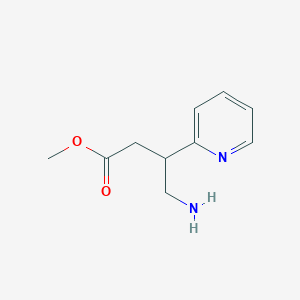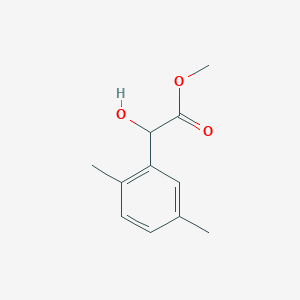
Methyl 2-(2,5-dimethylphenyl)-2-hydroxyacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-(2,5-dimethylphenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 2-hydroxyacetate moiety, which is further substituted with a 2,5-dimethylphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,5-dimethylphenyl)-2-hydroxyacetate typically involves the esterification of 2-(2,5-dimethylphenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
2-(2,5-dimethylphenyl)-2-hydroxyacetic acid+methanolacid catalystMethyl 2-(2,5-dimethylphenyl)-2-hydroxyacetate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as ion-exchange resins, can facilitate the esterification reaction while minimizing the need for extensive purification steps.
化学反应分析
Types of Reactions
Methyl 2-(2,5-dimethylphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Formation of 2-(2,5-dimethylphenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(2,5-dimethylphenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives, such as 2-(2,5-dimethylphenyl)-2-hydroxyacetate with nitro, bromo, or sulfonyl groups.
科学研究应用
Methyl 2-(2,5-dimethylphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various functional materials.
作用机制
The mechanism of action of Methyl 2-(2,5-dimethylphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The hydroxyl and ester groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to enzymes and receptors. The aromatic ring can also engage in π-π interactions, further modulating its biological activity.
相似化合物的比较
Similar Compounds
- Methyl 2-(2,4-dimethylphenyl)-2-hydroxyacetate
- Methyl 2-(3,5-dimethylphenyl)-2-hydroxyacetate
- Methyl 2-(2,6-dimethylphenyl)-2-hydroxyacetate
Uniqueness
Methyl 2-(2,5-dimethylphenyl)-2-hydroxyacetate is unique due to the specific positioning of the methyl groups on the aromatic ring, which can influence its chemical reactivity and biological activity. The 2,5-dimethyl substitution pattern may result in distinct steric and electronic effects compared to other isomers, potentially leading to different pharmacological profiles and applications.
属性
CAS 编号 |
5766-41-6 |
|---|---|
分子式 |
C11H14O3 |
分子量 |
194.23 g/mol |
IUPAC 名称 |
methyl 2-(2,5-dimethylphenyl)-2-hydroxyacetate |
InChI |
InChI=1S/C11H14O3/c1-7-4-5-8(2)9(6-7)10(12)11(13)14-3/h4-6,10,12H,1-3H3 |
InChI 键 |
YVRIIBKPPOPEOK-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)C(C(=O)OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


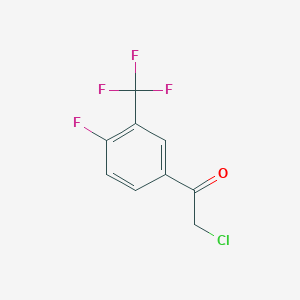
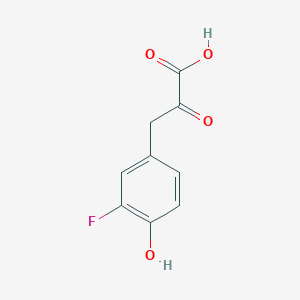

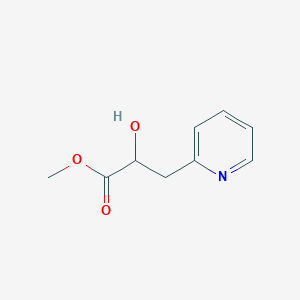
![4-[(1R)-1-hydroxyethyl]-2-methoxyphenol](/img/structure/B13601742.png)
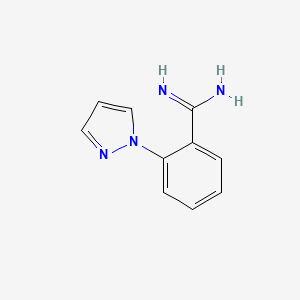
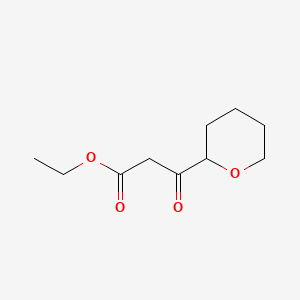
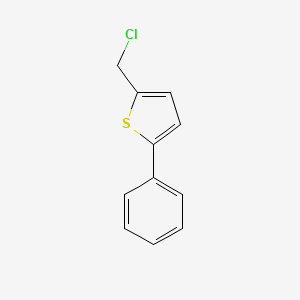
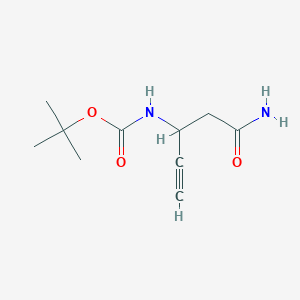

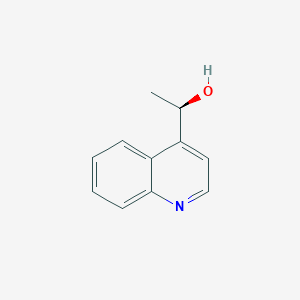
![1-[(pyrrolidin-3-yl)methyl]-1H-pyrazoledihydrochloride](/img/structure/B13601785.png)

